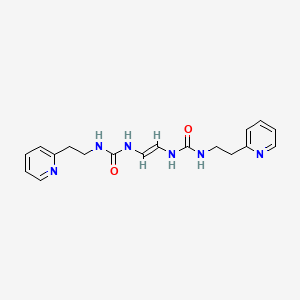
Urea, 1,1'-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- is a complex organic compound with the molecular formula C18H22N6O2 This compound is characterized by the presence of two urea groups connected by a vinylene bridge, each urea group being further substituted with a 2-(2-pyridyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- typically involves the reaction of 2-(2-pyridyl)ethylamine with a suitable diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.
科学的研究の応用
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism by which Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- include other bis-urea derivatives and compounds with similar structural features, such as:
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-urea)
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-thiourea)
Uniqueness
What sets Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- apart from similar compounds is its unique combination of functional groups and structural features
特性
CAS番号 |
25524-61-2 |
|---|---|
分子式 |
C18H22N6O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(2-pyridin-2-ylethyl)-3-[(E)-2-(2-pyridin-2-ylethylcarbamoylamino)ethenyl]urea |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-11-7-15-5-1-3-9-19-15)23-13-14-24-18(26)22-12-8-16-6-2-4-10-20-16/h1-6,9-10,13-14H,7-8,11-12H2,(H2,21,23,25)(H2,22,24,26)/b14-13+ |
InChIキー |
DEERCSYBVDFLEY-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=NC(=C1)CCNC(=O)N/C=C/NC(=O)NCCC2=CC=CC=N2 |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)NC=CNC(=O)NCCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


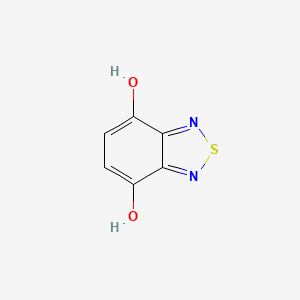

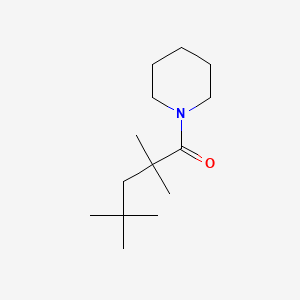

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
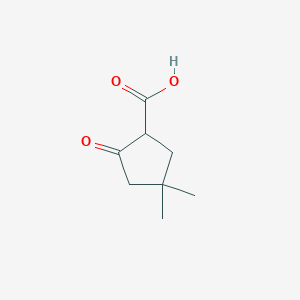
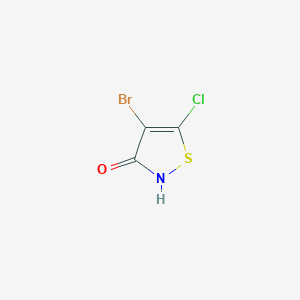
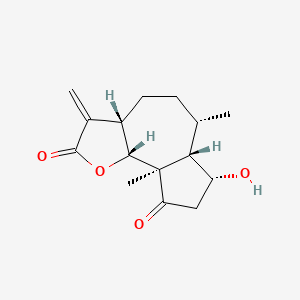

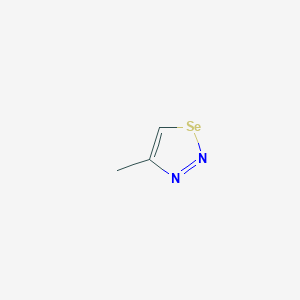
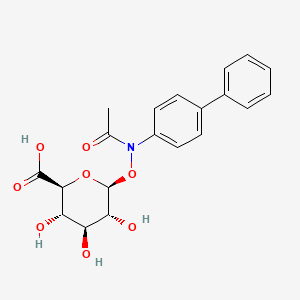
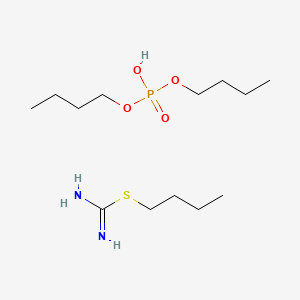
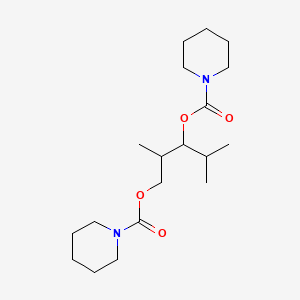
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
